molecular formula C6H7IN2 B581772 5-Cyclopropyl-3-iodo-1H-pyrazole CAS No. 1218791-06-0

5-Cyclopropyl-3-iodo-1H-pyrazole

Cat. No.: B581772
CAS No.: 1218791-06-0
M. Wt: 234.04
InChI Key: UENBHIUAGUROSO-UHFFFAOYSA-N
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Description

The Pyrazole (B372694) Heterocycle: Significance in Organic Chemistry and Materials Science

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the fields of organic and medicinal chemistry. wisdomlib.orgnih.gov Its unique structure, featuring both a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen, imparts a distinct set of chemical properties. mdpi.com Pyrazoles are weak bases that can be readily functionalized at various positions, allowing for the creation of a vast library of derivatives. numberanalytics.comglobalresearchonline.net This versatility makes them privileged scaffolds in drug discovery, appearing in numerous pharmaceuticals with activities ranging from anti-inflammatory (e.g., Celecoxib) and analgesic to anticancer and antiviral. nih.govmdpi.comnumberanalytics.com

In organic synthesis, pyrazoles serve as indispensable building blocks and synthons. nih.govnumberanalytics.com Their synthesis is well-established through various methods, most notably the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com The pyrazole ring is generally stable to oxidation but can undergo a variety of reactions, including electrophilic substitution (like halogenation and nitration), N-acylation, and N-alkylation, making it a highly adaptable core for constructing more complex molecules. globalresearchonline.net

Beyond pharmaceuticals, the pyrazole motif is significant in materials science. Pyrazole-containing polymers can exhibit unique optical, electrical, and mechanical properties, finding use in sensors and optoelectronic devices. biosynce.com Their ability to coordinate with metal ions is harnessed in the creation of metal-organic frameworks (MOFs), which are promising materials for gas storage, separation, and catalysis. biosynce.com Furthermore, certain pyrazole derivatives are employed as dyes and fluorescent agents. globalresearchonline.net

Strategic Importance of Halogenated Pyrazoles in Chemical Synthesis

The introduction of a halogen atom onto the pyrazole ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate for constructing complex molecular architectures. Halogenated pyrazoles, particularly iodo- and bromo-pyrazoles, are key substrates for a wide array of transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazole core. nih.govrsc.org

The position of the halogen is crucial and can be controlled through different synthetic strategies. For instance, direct iodination using iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) typically functionalizes the C(4) position of the pyrazole ring. nih.govresearchgate.net Conversely, a deprotonation-iodination sequence, involving treatment with a strong base like n-butyllithium followed by quenching with elemental iodine, selectively installs the iodine at the C(5) position. nih.govresearchgate.net This regioselective control is fundamental for the targeted synthesis of complex substituted pyrazoles.

The carbon-iodine bond is particularly valuable due to its higher reactivity in the oxidative addition step of catalytic cycles compared to C-Br or C-Cl bonds, often allowing for milder reaction conditions. arkat-usa.org This makes iodo-pyrazoles highly sought-after building blocks for creating libraries of compounds in drug discovery and materials science research. nih.govresearchgate.net

Table 1: Utility of Halogenated Pyrazoles in Cross-Coupling Reactions

Cross-Coupling Reaction Reagent Catalyst System (Example) Bond Formed Reference
Suzuki-Miyaura Boronic acid/ester Pd(PPh₃)₄ / Base C-C (Aryl, Vinyl) nih.govresearchgate.net
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂ / CuI / Base C-C (Alkynyl) nih.govarkat-usa.org
Heck Alkene Pd(OAc)₂ / Ligand / Base C-C (Alkenyl) orientjchem.org

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | C-N | mdpi.com |

Overview of 5-Cyclopropyl-3-iodo-1H-pyrazole as a Versatile Synthetic Intermediate

This compound is a specialized chemical building block that combines three synthetically important features: a pyrazole core, a reactive iodine substituent, and a cyclopropyl (B3062369) group. calpaclab.com Its structure makes it a valuable intermediate for the synthesis of complex organic molecules, particularly in the context of medicinal chemistry. The compound is recognized as a "Protein Degrader Building Block," indicating its potential use in the development of novel therapeutics like PROTACs (Proteolysis-Targeting Chimeras). calpaclab.com

The key to its versatility lies in the C(3)-iodo group. This functionality serves as a synthetic handle for introducing a wide range of substituents through cross-coupling reactions. rsc.orgarkat-usa.org Chemists can use this position to connect the pyrazole scaffold to other molecular fragments, enabling the systematic exploration of a chemical space around the core.

Furthermore, the 5-cyclopropyl group is a desirable feature in modern drug design. The inclusion of a cyclopropyl ring can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. nih.gov Its presence in this building block allows for the direct incorporation of this valuable motif into new potential therapeutic agents. The synthesis of related 3-amino-5-cyclopropyl-1H-pyrazole is documented, highlighting the accessibility of this substituted core. sigmaaldrich.com

Table 2: Properties of this compound

Property Value Reference
CAS Number 1218791-06-0 calpaclab.com
Molecular Formula C₆H₇IN₂ calpaclab.com
Molecular Weight 234.04 g/mol calpaclab.com
Purity ≥96% calpaclab.com

| Class | Synthetic Building Block, Halogenated Heterocycle | calpaclab.com |

Scope and Objectives of Academic Research on this compound

Academic and industrial research involving this compound and similar structures is primarily driven by the pursuit of novel, biologically active compounds. The main objective is to leverage this building block's reactivity for the efficient synthesis of new chemical entities with potential therapeutic applications.

The scope of research includes:

Methodology Development: Exploring and optimizing cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) using this compound as a substrate to synthesize diverse libraries of 3-substituted pyrazoles. rsc.orgarkat-usa.org

Medicinal Chemistry: Incorporating the 5-cyclopropyl-1H-pyrazole scaffold into molecules targeting specific biological pathways. The cyclopropyl group is a known feature in potent compounds like cannabinoid receptor 1 (CB1) antagonists, and research aims to discover new agents for various diseases. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a range of analogues where the iodine atom is replaced by different functional groups to systematically investigate how structural modifications impact biological activity. This is a crucial step in the drug discovery process to identify the most potent and selective compounds. nih.govnih.gov

Development of Novel Materials: While less common for this specific molecule, related pyrazole structures are used in materials science. Research could potentially explore the incorporation of the this compound motif into polymers or ligands for MOFs to tune their physical or catalytic properties. biosynce.com

The overarching goal is to use this pre-functionalized, high-value intermediate to accelerate the discovery of complex molecules with tailored properties, thereby bypassing more lengthy and less efficient synthetic routes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-3-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENBHIUAGUROSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682046
Record name 5-Cyclopropyl-3-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-06-0
Record name 5-Cyclopropyl-3-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Cyclopropyl 3 Iodo 1h Pyrazole and Its Precursors

Historical and Contemporary Approaches to Iodopyrazole Synthesis

The synthesis of iodopyrazoles has evolved, with various methods developed to introduce an iodine atom onto the pyrazole (B372694) ring. These can be broadly categorized into direct iodination of a pre-formed pyrazole ring and the construction of the pyrazole ring from iodine-containing precursors.

Direct Iodination Strategies on Pyrazole Rings

Direct iodination involves the electrophilic substitution of a hydrogen atom on the pyrazole ring with an iodine atom. The pyrazole ring is an aromatic heterocycle, and electrophilic substitution typically occurs at the C4 position. nih.gov

A variety of iodinating agents have been employed for this purpose. Common reagents include:

Iodine (I₂): While molecular iodine is the simplest iodinating agent, it is a weak electrophile and often requires activation by acids or oxidizing agents to enhance its reactivity. acsgcipr.org Systems such as I₂/HIO₃ in acetic acid and carbon tetrachloride have been used for efficient iodination of pyrazoles. mdpi.com

N-Iodosuccinimide (NIS): NIS is a widely used and effective reagent for the iodination of aromatic compounds, including pyrazoles. researchgate.netcolab.ws Its efficacy can be significantly enhanced when used in conjunction with strong acids like sulfuric acid or trifluoromethanesulfonic acid. acsgcipr.orgresearchgate.net These acidic conditions generate highly reactive electrophilic iodine species. researchgate.net

Iodine Monochloride (ICl): This interhalogen compound is a more reactive iodinating agent than molecular iodine. metu.edu.tr

Potassium Iodate (KIO₃): In the presence of a catalyst like diphenyl diselenide ((PhSe)₂) and acidic conditions, KIO₃ can be used for the direct iodination of the C4 position of the pyrazole ring. nih.govresearchgate.net

The choice of iodinating agent and reaction conditions is crucial for achieving good yields and regioselectivity. For instance, the I₂–NaI–K₂CO₃ system has shown good results for the iodination of pyrazoles with electron-donating substituents. mdpi.com

Synthesis via Cyclization Reactions Incorporating Iodine

An alternative to direct iodination is the synthesis of the pyrazole ring from precursors that already contain an iodine atom. This approach can offer better control over the position of the iodine substituent.

One common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.comresearchgate.net To synthesize an iodopyrazole, an iodinated 1,3-dicarbonyl compound can be used as a precursor. For example, 3-iodo-2,4-pentanedione can be cyclized with hydrazine to produce 4-iodo-3,5-dimethylpyrazole. However, this method can sometimes lead to the formation of regioisomers.

Another powerful method is the electrophilic cyclization of α,β-alkynic hydrazones. In this approach, an α,β-alkynic hydrazone is treated with molecular iodine in the presence of a base like sodium bicarbonate. This reaction proceeds via an electrophilic attack of iodine on the alkyne, followed by cyclization to form the 4-iodopyrazole (B32481) ring in good to high yields. metu.edu.tracs.org This method is quite general and tolerates a wide range of substituents on the starting materials. acs.org

Regioselective Synthesis of 5-Cyclopropyl-3-iodo-1H-pyrazole

The synthesis of this compound presents a regiochemical challenge: the iodine and cyclopropyl (B3062369) groups must be introduced at specific positions on the pyrazole ring.

Control of Iodination Position

As mentioned earlier, direct electrophilic iodination of an unsubstituted pyrazole ring typically occurs at the C4 position. nih.gov Therefore, to achieve iodination at the C3 (or C5) position, the C4 position must be blocked, or a directing group must be present to guide the electrophile to the desired position.

Alternatively, a more reliable method for controlling the position of the iodine atom is to introduce it before the pyrazole ring is formed. This can be achieved through the cyclization of an appropriately substituted precursor. For instance, a precursor containing an iodine atom destined for the C3 position can be cyclized with a hydrazine.

Another strategy involves a halogen exchange reaction. For example, a 3-bromopyrazole can be converted to the corresponding 3-iodopyrazole using a reagent like sodium iodide in the presence of a copper(I) iodide catalyst (Ullmann-type reaction).

A highly regioselective method for the synthesis of 5-iodo-1-aryl-3-trifluoromethyl-1H-pyrazoles involves the treatment of the corresponding 1-aryl-3-trifluoromethyl-1H-pyrazole with n-butyllithium followed by trapping the resulting lithium pyrazolide with elemental iodine. rsc.org This method exclusively yields the 5-iodo derivative. rsc.org In contrast, CAN-mediated iodination of the same starting material with I₂ affords the isomeric 4-iodide. rsc.org

Introduction of the Cyclopropyl Moiety at Specific Pyrazole Positions

The cyclopropyl group can be introduced into the pyrazole ring either by starting with a cyclopropyl-containing precursor or by attaching it to a pre-formed pyrazole ring.

A common and effective method is to use a cyclopropyl-substituted 1,3-dicarbonyl compound in a cyclocondensation reaction with hydrazine. researchgate.net For example, a β-diketone bearing a cyclopropyl group can be reacted with hydrazine to form a 5-cyclopropylpyrazole. nih.gov

Another approach involves the use of a cyclopropyl-substituted alkyne in a cycloaddition reaction. For instance, the reaction of a diazo compound with a cyclopropyl-substituted alkyne can lead to the formation of a pyrazole with a cyclopropyl group at a specific position.

Precursor Synthesis and Functionalization Pathways for Pyrazole Scaffolds

The synthesis of functionalized pyrazoles like this compound relies on the availability of suitably substituted precursors.

The synthesis of 1,3-dicarbonyl compounds, which are key precursors for pyrazole synthesis, can be achieved through various methods, including the Claisen condensation of an ester and a ketone. researchgate.net To obtain a cyclopropyl-substituted 1,3-dicarbonyl, one could start with a cyclopropyl methyl ketone.

α,β-Unsaturated ketones and aldehydes are also important precursors for pyrazole synthesis. mdpi.com These can be prepared through aldol (B89426) condensation reactions. A cyclopropyl-containing α,β-unsaturated ketone can then be reacted with hydrazine to form a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole. mdpi.com

Functionalization of the pyrazole ring itself is another important pathway. nih.govacs.org For example, a pre-existing pyrazole can be functionalized through various reactions such as halogenation, nitration, or acylation. beilstein-journals.org These reactions allow for the introduction of various substituents onto the pyrazole scaffold, providing access to a wide range of derivatives.

For instance, a 5-cyclopropyl-1H-pyrazole could be synthesized and then subjected to iodination to introduce the iodine atom. However, as discussed, controlling the regioselectivity of this step can be challenging.

A flexible synthesis of pyrazoles with different functionalized substituents at C3 and C5 has been developed. nih.govacs.org This method starts with the coupling of protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. nih.govacs.org This allows for the introduction of various substituents at the C5 position. nih.govacs.org Subsequent functionalization at the C3 position can then be carried out. nih.govacs.org

Table of Synthetic Methods for Iodopyrazoles

MethodReagentsPosition of IodinationNotes
Direct IodinationI₂/HIO₃C4Efficient for various pyrazoles. mdpi.com
Direct IodinationN-Iodosuccinimide (NIS)/AcidC4Highly reactive, especially with strong acids. researchgate.net
Direct IodinationI₂/NaI/K₂CO₃C4Good for pyrazoles with electron-donating groups. mdpi.com
Direct IodinationKIO₃/(PhSe)₂/AcidC4Catalytic method. nih.govresearchgate.net
CyclizationIodinated 1,3-dicarbonyl + HydrazineC4 (typically)Can lead to regioisomers.
Electrophilic Cyclizationα,β-alkynic hydrazone + I₂C4Good to high yields, general method. metu.edu.tracs.org
Lithiation-Iodinationn-BuLi, then I₂C5Highly regioselective for 1-aryl-3-CF₃-pyrazoles. rsc.org
Halogen Exchange3-Bromopyrazole + NaI/CuIC3Ullmann-type reaction.

Green Chemistry Principles Applied to the Synthesis of Iodopyrazoles

The synthesis of iodopyrazoles, including precursors to compounds like this compound, is increasingly being guided by the principles of green chemistry. eurekaselect.com These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.edujetir.org The overarching goal is to create more sustainable and environmentally benign synthetic methodologies. eurekaselect.com Key tenets of green chemistry that have found application in pyrazole synthesis include waste prevention, maximizing atom economy, using less hazardous reagents, employing safer solvents, designing for energy efficiency, and utilizing catalysis. yale.eduacs.org

Researchers are focusing on developing greener alternatives to traditional synthetic methods, which often involve harsh reaction conditions, toxic reagents, and environmentally harmful solvents. eurekaselect.comresearchgate.netnih.gov Modern approaches such as microwave-assisted synthesis, electrochemical methods, the use of biocatalysts, and one-pot multicomponent reactions in aqueous media or under solvent-free conditions are being explored to align with these green principles. researchgate.netresearchgate.netresearchgate.net

Safer Solvents and Solvent-Free Conditions

A major focus of green chemistry is to reduce or replace the use of hazardous auxiliary substances like organic solvents. yale.eduskpharmteco.com

Aqueous Media: Water is an abundant, non-toxic, and green solvent. nih.gov Its use has been successfully demonstrated in the synthesis of pyrazole derivatives. For instance, a patented method for producing 4-iodopyrazole utilizes water as the reaction solvent, simplifying the process and enhancing its environmental profile. google.com Multi-component reactions for synthesizing complex pyrazole structures have also been efficiently carried out in water, which can offer unique reactivity and selectivity. nih.gov

Alternative Green Solvents: Polyethylene glycol (PEG) has been used as a promoting reaction medium for pyrazole synthesis, offering benefits such as ease of product isolation and the potential for recycling the solvent. researchgate.net

Solvent-Free Reactions: The ideal green approach is to eliminate the solvent entirely. Solvent-free, or neat, reactions have been developed for synthesizing pyrazole derivatives, often coupled with microwave activation or the use of solid catalysts. eurekaselect.comresearchgate.netacs.org This strategy not only prevents pollution from solvents but can also lead to shorter reaction times and higher efficiency.

Catalysis over Stoichiometric Reagents

The use of catalytic reagents is a core principle of green chemistry, as they are generally more selective and minimize waste compared to stoichiometric reagents. yale.eduacs.org

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and reuse. An innovative silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) has been developed as a reusable heterogeneous catalyst for the solvent-free synthesis of biologically active pyrazole analogs. acs.org Similarly, magnetic nano-[CoFe2O4] has been used as a catalyst in ultrasonic-assisted synthesis, which can be recovered with an external magnet and reused. researchgate.net

Biocatalysts: Natural and renewable materials are being explored as catalysts. A novel biocatalyst derived from Cluster Fig Ash (CFA) has been shown to be effective for the one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazoles under ambient conditions. researchgate.net

Low-Toxicity and Readily Available Catalysts: Simple, inexpensive, and less toxic catalysts are being employed. Lithium perchlorate (B79767) has been used as a Lewis acid catalyst in an eco-friendly process for pyrazole synthesis. researchgate.net Ammonium (B1175870) chloride, another readily available and non-toxic salt, has also been utilized as a green catalyst in Knorr pyrazole synthesis. jetir.org

Design for Energy Efficiency

Green chemistry emphasizes minimizing the environmental and economic impacts of energy consumption in chemical processes. yale.eduacs.org

Microwave-Assisted Synthesis: Microwave irradiation is an efficient heating method that can significantly shorten reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. researchgate.netresearchgate.netatiner.gr

Ambient Temperature Reactions: Conducting syntheses at room temperature eliminates the need for heating or cooling, thereby saving energy. researchgate.net The iodination of pyrazoles using a hypervalent iodine reagent system, for instance, proceeds efficiently at room temperature. tandfonline.com

Atom Economy and Waste Prevention

The principle of atom economy focuses on maximizing the incorporation of all materials from the starting reagents into the final product, thus preventing waste. yale.eduacs.org

One-Pot, Multicomponent Reactions (MCRs): These reactions are inherently green as they combine several synthetic steps into a single operation without isolating intermediates. This reduces solvent use, purification steps, and waste generation. researchgate.net Efficient one-pot MCRs have been developed for various pyrazole derivatives, including pyrano[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, often in green solvents like water or ethanol. researchgate.netnih.govnih.gov

Less Hazardous Chemical Syntheses

This principle involves designing synthetic routes that use and generate substances with little to no toxicity. yale.eduskpharmteco.com

Electrochemical Synthesis: Electrosynthesis represents an eco-friendly method for halogenating aromatic compounds. researchgate.net The electrochemical iodination of pyrazole to 4-iodopyrazole uses electrons as a clean reagent, avoiding hazardous and expensive chemical oxidants. The process can be carried out in an undivided cell with a platinum anode, generating the iodinating species in situ from potassium iodide (KI). researchgate.net

Hypervalent Iodine Reagents: The combination of iodobenzene (B50100) diacetate (IBD) and molecular iodine serves as a mild and effective system for the iodination of pyrazoles to yield 4-iodopyrazole derivatives. tandfonline.com This method operates at room temperature and avoids harsh conditions, with the added benefit that polymer-supported iodobenzene diacetate can be used and recycled. tandfonline.com

The following table summarizes various green chemistry approaches applied to the synthesis of pyrazoles and iodopyrazoles.

Table 1: Comparison of Green Synthetic Methodologies for Pyrazoles and Iodopyrazoles

Green ApproachCatalyst/Reagent SystemReaction ConditionsKey AdvantagesReference
Electrochemical SynthesisKI / NaHCO₃Pt anode, 30 °C, Acetonitrile/WaterAvoids hazardous chemical oxidants; clean reagent (electrons). researchgate.net
Hypervalent Iodine ReagentIodobenzene diacetate (IBD) / I₂CH₂Cl₂, Room TemperatureMild conditions, high yields, low toxicity reagent. tandfonline.com
Microwave-Assisted SynthesisNone or various catalystsSolvent-free or in green solventsReduced reaction time, energy efficiency, often higher yields. researchgate.netresearchgate.net
Heterogeneous CatalysisSilica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA)Solvent-free, 80 °CReusable catalyst, solvent-free conditions, high efficiency. acs.org
Aqueous SynthesisNone or various catalystsWater, Reflux or Room Temp.Use of a safe, abundant, and environmentally benign solvent. researchgate.netnih.govgoogle.com
BiocatalysisCluster Fig Ash (CFA)Ambient conditionsUse of a renewable, natural catalyst; efficient one-pot synthesis. researchgate.net

Chemical Reactivity and Transformations of 5 Cyclopropyl 3 Iodo 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-I Bond

The iodine atom at the C-3 position of the pyrazole (B372694) ring is a key site for synthetic modification. Its susceptibility to oxidative addition with transition metal catalysts, particularly palladium, makes it an excellent leaving group for a variety of cross-coupling reactions. wikipedia.orgresearchgate.net These reactions are fundamental for building molecular complexity by forming new bonds at this position.

The Suzuki-Miyaura reaction is a powerful and widely utilized method for forming carbon-carbon bonds, and halopyrazoles are common precursors for this transformation. researchgate.netnih.govresearchgate.net This palladium-catalyzed reaction couples the iodo-pyrazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. researchgate.netrsc.org It is a highly efficient method for synthesizing 3-aryl- and 3-vinyl-5-cyclopropyl-1H-pyrazoles. The reaction generally exhibits high functional group tolerance and proceeds under mild conditions. nih.govrsc.org

While specific examples for 5-cyclopropyl-3-iodo-1H-pyrazole are not extensively detailed in the literature, the general success of coupling various (hetero)aryl boronic acids with bromo- and iodo-pyrazoles indicates the feasibility and utility of this approach. researchgate.netrsc.org For instance, the coupling of other halopyrazoles has been achieved with excellent yields using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and bases such as K₂CO₃ or K₃PO₄ in solvent systems like dioxane/water or DMF/water. researchgate.netnih.govnijotech.com The N-H group of the pyrazole may require protection to prevent side reactions, although successful couplings on unprotected N-H pyrazoles have been reported. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrazoles

Catalyst Base Solvent Temperature Yield Reference
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 100 °C 56% nih.gov
XPhos Pd G2 K₃PO₄ 1,4-Dioxane 100 °C High rsc.org
PdCl₂(dppf) K₃PO₄ Dioxane/H₂O 60 °C 95% nih.gov

This table presents typical conditions reported for Suzuki-Miyaura reactions on various iodo- and bromo-pyrazoles, which are applicable to this compound.

The Sonogashira coupling is the premier method for introducing alkyne moieties into organic molecules by forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgmdpi.comorganic-chemistry.org This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is highly effective for the alkynylation of this compound. umich.eduarkat-usa.org

Studies have demonstrated that N-protected 3-iodo-1H-pyrazole derivatives readily undergo Sonogashira cross-coupling with terminal alkynes, such as phenylacetylene, to produce the corresponding 3-alkynyl pyrazoles in high yields. umich.eduarkat-usa.orgresearchgate.net The protection of the pyrazole N-H group, for example as an N-(1-ethoxyethyl) derivative, is often necessary as pyrazoles themselves can act as ligands for the transition metal catalyst, potentially inhibiting the reaction. arkat-usa.orgresearchgate.net

Table 2: Sonogashira Coupling of N-Protected 3-Iodo-1H-pyrazole Derivatives with Phenylacetylene

Pyrazole Substrate Catalyst System Base Solvent Yield Reference
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole PdCl₂(PPh₃)₂, CuI Et₃N THF 84% arkat-usa.org
1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole PdCl₂(PPh₃)₂, CuI Et₃N THF 81% arkat-usa.org

The data demonstrates the successful application of Sonogashira coupling to various 3-iodo-pyrazoles, indicating a robust method for introducing alkynes at the 3-position.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction represents a key method for the synthesis of 3-amino-5-cyclopropyl-1H-pyrazole derivatives from the parent iodo-pyrazole. acs.org The reaction typically employs a palladium precatalyst, a bulky phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov

While specific studies on the Buchwald-Hartwig amination of this compound are not widely published, the reaction is broadly applicable to a range of nitrogen-based heterocycles. acs.org For instance, the coupling of 4-halo-1H-pyrazoles with secondary amines like piperidine (B6355638) has been successfully demonstrated. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial and can be tailored to accommodate various amine coupling partners, from primary and secondary alkylamines to anilines. organic-chemistry.orgacs.org The complementarity of palladium and copper(I) catalysts has been noted, where palladium catalysis may be more suitable for aromatic amines and copper catalysis for alkylamines possessing β-hydrogens. researchgate.net

The Stille and Negishi couplings are additional palladium-catalyzed C-C bond-forming reactions that can be applied to this compound. The Stille coupling utilizes an organotin reagent as the coupling partner. It is known for its tolerance of a wide variety of functional groups, though the toxicity of the tin reagents is a significant drawback. In the context of pyrazoles, Stille cross-coupling has been used, although in some cases, such as with dihalopyrazoles, it has resulted in mono-substitution with concomitant dehalogenation of a second halide. researchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with the iodo-pyrazole. wikipedia.org Organozinc compounds are generally more reactive than their organoboron or organotin counterparts, which can be advantageous for coupling with less reactive halides or for reactions at lower temperatures. wikipedia.org However, these reagents are also more sensitive to air and moisture, which can limit their application. wikipedia.org While not as frequently used in industrial settings as Suzuki coupling, Negishi coupling is a valuable tool in total synthesis for selectively forming C-C bonds between complex intermediates. wikipedia.org

Electrophilic and Nucleophilic Reactions on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle with a nuanced reactivity profile. It can undergo both electrophilic and nucleophilic reactions, influenced by the substituents present. The ring is generally considered electron-rich, making it susceptible to electrophilic attack, typically at the C-4 position. However, the presence of the two nitrogen atoms also allows for deprotonation, creating nucleophilic sites.

Regioselective functionalization of the pyrazole ring is a key synthetic strategy. For example, direct iodination of 1-aryl-3-CF₃-1H-pyrazoles using ceric ammonium (B1175870) nitrate (B79036) (CAN) and iodine leads to highly selective electrophilic substitution at the C-4 position. nih.gov Conversely, the C-5 proton of these pyrazoles is acidic enough to be removed by a strong base like n-butyllithium. nih.gov This generates a lithium pyrazolide intermediate, a powerful nucleophile, which can then be trapped with an electrophile, such as iodine, to achieve functionalization exclusively at the C-5 position. nih.gov These examples highlight how the reactivity of the pyrazole core can be precisely controlled to install substituents at different positions.

For this compound, the presence of a hydrogen atom on a ring nitrogen introduces the phenomenon of annular tautomerism. The compound can exist as two different, rapidly interconverting tautomers: This compound and 3-cyclopropyl-5-iodo-1H-pyrazole . nih.govmdpi.com

The position of this equilibrium is significantly influenced by the electronic nature of the substituents at the C-3 and C-5 positions. nih.govmdpi.comresearchgate.net Generally, electron-donating groups tend to favor residing at the C-3 position, while electron-withdrawing groups prefer the C-5 position relative to the N-H group. mdpi.com The cyclopropyl (B3062369) group is typically considered electron-donating, whereas iodine is an electron-withdrawing halogen. This suggests that the tautomer with the cyclopropyl group at C-5 (and the iodo group at C-3) is likely a significant contributor to the equilibrium mixture.

Hydrogen bonding plays a critical role in the structure and reactivity of N-H pyrazoles. nih.govnih.govacs.org The N-H group can act as a hydrogen bond donor, while the second, sp²-hybridized nitrogen atom acts as a hydrogen bond acceptor. nih.gov This allows for the formation of intermolecular hydrogen-bonded dimers or chains in the solid state and influences solvation in solution. nih.gov These interactions can stabilize one tautomer over another and can affect the molecule's reactivity by modulating the acidity of the N-H proton and the accessibility of the nitrogen lone pairs. nih.govmdpi.com For instance, in many N-functionalization or cross-coupling reactions, deprotonation of the N-H proton is a key step, and its acidity and the stability of the resulting pyrazolate anion are influenced by these tautomeric and hydrogen-bonding equilibria. arkat-usa.org

Reactivity at the Nitrogen Atoms (N-Alkylation, N-Arylation)

The pyrazole core is amphoteric, with the N1-H being acidic and the N2 nitrogen being basic and nucleophilic. nih.govmdpi.com This dual reactivity allows for selective functionalization at either nitrogen atom, typically leading to a mixture of N1 and N2 substituted regioisomers, the ratio of which is influenced by reaction conditions, the nature of the electrophile, and the substituents on the pyrazole ring.

N-Alkylation: The N1-proton can be removed by a base, creating an ambident pyrazolate anion that can react with alkylating agents. nih.gov Direct alkylation can also occur at the N2 position. For instance, N-alkylation of pyrazole derivatives with alkyl halides is a common strategy. ktu.edu In a related context, copper-catalyzed hydroamination allows for the enantioselective addition of pyrazoles to cyclopropenes, yielding chiral N-cyclopropyl pyrazoles with high regioselectivity, diastereoselectivity, and enantiocontrol. acs.org This method favors alkylation at the more sterically hindered nitrogen atom (N2). acs.org

N-Arylation: N-arylation introduces an aryl group onto one of the pyrazole nitrogen atoms, a key transformation in medicinal chemistry. This can be achieved through various methods, including Chan-Lam and Buchwald-Hartwig cross-coupling reactions. For example, the N-arylation of a 4-iodopyrazole (B32481) derivative with 5-cyclopropyl-2-fluoropyridine (B1456819) has been accomplished, though it required high temperatures (180 °C) and resulted in modest yields. nih.gov Palladium-catalyzed direct arylation is another powerful technique for functionalizing the N-H bond of pyrazoles. researchgate.net These reactions often employ an aryl halide as the coupling partner in the presence of a palladium catalyst and a base.

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Pyrazole Scaffolds

Reaction Type Pyrazole Substrate Reagent Catalyst/Conditions Product(s) Reference
N-Alkylation Pyrazole carboxylate N-Boc-3-iodoazetidine Base N1 and N2 alkylated regioisomers ktu.edu
N-Arylation 4-Iodo-3-ethoxy-5-methylpyrazole 5-Cyclopropyl-2-fluoropyridine 180 °C, 12 h 1-Aryl-4-iodopyrazole nih.gov
N-Alkylation Various pyrazoles Cyclopropenes Copper catalyst Chiral N-cyclopropyl pyrazoles acs.org

Transformations Involving the Cyclopropyl Group

The cyclopropyl group attached to the pyrazole ring is not merely a spectator substituent. Its inherent ring strain allows it to participate in a variety of chemical transformations, most notably ring-opening reactions.

The three-membered ring of cyclopropane (B1198618) derivatives can be cleaved under thermal, photochemical, or catalytic conditions. This reactivity is driven by the release of significant ring strain (approximately 27 kcal/mol). In the context of heterocyclic synthesis, cyclopropane derivatives can serve as three-carbon building blocks.

Reactions involving the cyclopropyl group often have significant stereochemical implications. The stereochemistry of the cyclopropyl ring can be influenced by the reaction conditions and can, in turn, direct the stereochemical outcome of a transformation.

Mechanistic studies using stereochemically defined cyclopropanes have provided insight into metal-catalyzed rearrangements. For instance, in gold(I)-catalyzed sci-hub.sesci-hub.se-sigmatropic rearrangements of substrates containing a cyclopropyl group, a rapid and reversible rearrangement can lead to the scrambling of stereochemistry at adjacent positions. nih.gov This is often followed by a slower cis-to-trans isomerization of the cyclopropyl moiety itself. nih.gov The development of positive charge near the cyclopropyl ring during a reaction is a key feature that can facilitate both stereochemical scrambling and ring expansion. nih.gov The synthesis of spirocyclopropylpyrazole derivatives via cascade reactions also highlights the importance of stereocontrol in constructing these complex scaffolds. rsc.org

Multi-Component Reactions Incorporating Halogenated Pyrazoles

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are a powerful tool in modern organic synthesis. nih.govresearchgate.net Halogenated pyrazoles, such as this compound, are valuable substrates for MCRs due to the reactivity of both the pyrazole core and the halogen substituent.

The iodo group at the C3 position is particularly useful as it can readily participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the incorporation of the pyrazole scaffold into more complex structures in a convergent manner. For example, a three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines has been reported, showcasing a general strategy for pyrazole construction. nih.gov

Another approach involves using a pre-formed functionalized pyrazole in a subsequent multi-component or cascade reaction. For instance, the Vilsmeier-Haack reagent (a source of a formyl group) has been used in a reaction with Schiff bases derived from a pyrazole hydrazide to furnish pyrazole-4-carbaldehydes. researchgate.net Furthermore, 5-aminopyrazoles can act as bidentate nucleophiles in pseudo-three-component reactions with aldehydes and methylene-active compounds to construct fused heterocyclic systems. researchgate.net The presence of the iodo- and cyclopropyl- groups on the pyrazole ring offers the potential to combine these MCR strategies with subsequent functionalization, providing rapid access to diverse and complex molecular architectures.

Advanced Spectroscopic and Crystallographic Investigations of 5 Cyclopropyl 3 Iodo 1h Pyrazole

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. scispace.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For 5-Cyclopropyl-3-iodo-1H-pyrazole, the molecular formula is C₆H₇IN₂. calpaclab.comsigmaaldrich.com In an HRMS experiment, the compound would be ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The instrument would then measure the m/z of the protonated molecule, [M+H]⁺. The experimentally measured mass would be compared against the calculated exact mass for the proposed formula.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₇IN₂
Calculated Exact Mass ([M+H]⁺)234.9732
Observed Mass ([M+H]⁺)234.9730
Mass Difference (ppm)-0.85

Note: The observed mass and difference are hypothetical examples based on typical instrument accuracy. A small deviation in parts per million (ppm) between the calculated and observed mass provides high confidence in the assigned molecular formula.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. ipb.pt One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comrsc.org For this compound, the spectra would confirm the presence of the cyclopropyl (B3062369) and pyrazole (B372694) ring protons and carbons. The electron-withdrawing effect of the iodine atom would influence the chemical shifts of the adjacent pyrazole ring atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazole-H4~6.4~95.0
Cyclopropyl-CH~2.0~8.5
Cyclopropyl-CH₂~0.7-1.1~7.0
Pyrazole-NH~12.5 (broad)-
Pyrazole-C3-~80.0
Pyrazole-C5-~155.0

Note: Values are estimates based on data for similar pyrazole structures. rsc.orgnih.gov The exact chemical shifts can vary with solvent and concentration.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle, revealing how atoms are connected and which groups are close to each other in space. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between the cyclopropyl methine (CH) proton and the adjacent cyclopropyl methylene (B1212753) (CH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for the pyrazole H4 and cyclopropyl protons to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, regardless of whether they are bonded. This is useful for conformational analysis. A NOESY spectrum could show a correlation between the pyrazole N-H proton and the protons of the cyclopropyl group at position C5, providing information about the preferred orientation of the cyclopropyl ring relative to the pyrazole ring.

Pyrazoles unsubstituted at the nitrogen can undergo a dynamic process called tautomerism, where the N-H proton exchanges between the two nitrogen atoms. mdpi.com For this compound, this would involve an equilibrium between this form and 3-Cyclopropyl-5-iodo-1H-pyrazole. At room temperature, this exchange is often fast on the NMR timescale, resulting in an averaged spectrum where, for example, the C3 and C5 signals are averaged. mdpi.com

Variable Temperature (VT) NMR studies can be used to investigate such dynamic processes. By lowering the temperature, the rate of tautomeric exchange can be slowed. If the exchange becomes slow enough on the NMR timescale, separate signals for each of the two tautomers would be observed, allowing for the characterization of each form and the determination of the equilibrium constant.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction (SCD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the exact positions of the atoms can be determined. mdpi.com

SCD provides highly accurate measurements of bond lengths, bond angles, and dihedral angles, confirming the molecular geometry. rsc.org The data for this compound would be expected to show typical values for a pyrazole ring and a cyclopropyl group. The C-I bond length would be a key parameter, and comparisons with other iodo-heterocycles could provide insight into the electronic nature of the pyrazole ring. mdpi.com

Table 3: Representative Bond Lengths and Angles from X-ray Crystallography

ParameterExpected Value
Bond Lengths (Å)
C3–I~2.08 Å
N1–N2~1.35 Å
C3–N2~1.34 Å
C5–C(cyclopropyl)~1.49 Å
**Bond Angles (°) **
I–C3–N2~128°
C4–C5–N1~105°
C(cyclopropyl)–C5–N1~125°

Note: Values are estimates based on published data for 4-iodo-1H-pyrazole and standard geometries. mdpi.com

Beyond the structure of a single molecule, SCD reveals how molecules arrange themselves in the crystal lattice. This packing is governed by intermolecular interactions. researchgate.net For pyrazoles, the most significant interaction is typically hydrogen bonding involving the pyrrole-like N-H donor and the pyridine-like N2 acceptor of an adjacent molecule. mdpi.com This often leads to the formation of chains (catemers) or cyclic assemblies like trimers. mdpi.commdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for the characterization of molecular structures. In the context of this compound, these methods provide critical information regarding the presence of key functional groups, the nature of the pyrazole ring, and potential conformational isomers arising from the rotation of the cyclopropyl substituent. While specific experimental spectra for this compound are not extensively reported in public literature, a detailed analysis can be extrapolated from studies on analogous pyrazole derivatives. researchgate.netmdpi.comiu.edu.samdpi.comderpharmachemica.com

The vibrational spectrum of a molecule is a unique fingerprint, with specific absorption (IR) or scattering (Raman) bands corresponding to the vibrations of individual bonds and functional groups. For this compound, the primary vibrational modes of interest are associated with the pyrazole ring, the cyclopropyl moiety, and the carbon-iodine bond.

Detailed Research Findings

Analysis of related pyrazole compounds through techniques like density functional theory (DFT) calculations and normal coordinate analysis allows for the theoretical assignment of vibrational frequencies. researchgate.netiu.edu.saderpharmachemica.com These studies on similar heterocyclic systems provide a robust framework for interpreting the expected spectral features of this compound.

The N-H stretching vibrations of the pyrazole ring are typically observed in the high-frequency region of the FT-IR spectrum. mdpi.com The presence of intermolecular hydrogen bonding in the solid state can lead to a broadening and shifting of these bands to lower wavenumbers. mdpi.com The C-H stretching vibrations of the pyrazole ring and the cyclopropyl group are also expected in distinct regions of the spectrum.

The pyrazole ring itself exhibits a series of characteristic in-plane and out-of-plane bending and stretching vibrations. These are often coupled and give rise to a complex but informative pattern in the fingerprint region of the spectrum (typically below 1600 cm⁻¹). The C=N and C=C stretching vibrations within the pyrazole ring are of particular diagnostic value.

The cyclopropyl group introduces its own set of characteristic vibrations. The C-H stretching modes of the cyclopropyl ring are typically found at slightly higher frequencies than those of alkyl C-H bonds. Additionally, the ring deformation modes, often referred to as "ring breathing" modes, are characteristic of the three-membered ring structure.

The C-I stretching vibration is expected to appear at a low frequency, typically in the far-infrared region, due to the heavy mass of the iodine atom. This band can be a key indicator of the successful iodination of the pyrazole ring.

Interactive Data Tables

The following tables summarize the expected vibrational frequencies for the key functional groups of this compound, based on data from analogous compounds.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrazole N-HStretching3100 - 3300
Pyrazole C-HStretching3000 - 3100
Cyclopropyl C-HStretching3000 - 3100
Pyrazole RingC=N, C=C Stretching1450 - 1600
Pyrazole RingIn-plane Bending1000 - 1400
Cyclopropyl RingRing Deformation1000 - 1250
Pyrazole RingOut-of-plane Bending800 - 1000
C-IStretching500 - 600

Table 2: Expected Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrazole RingSymmetric Stretching1300 - 1500
Cyclopropyl RingRing Breathing1200 - 1250
C-IStretching500 - 600

Conformational Insights

The presence of the cyclopropyl group attached to the pyrazole ring introduces the possibility of conformational isomers due to rotation around the C-C single bond connecting the two rings. Vibrational spectroscopy can be a sensitive probe of such conformational changes. Different spatial orientations of the cyclopropyl group relative to the pyrazole ring can lead to subtle shifts in the vibrational frequencies of the C-H and ring deformation modes.

In studies of similar substituted pyrazoles, computational methods have been employed to predict the relative energies of different conformers and their corresponding vibrational spectra. iu.edu.sa By comparing the experimental FT-IR and Raman spectra with the calculated spectra for different conformers, it is often possible to determine the predominant conformation in the solid state or in solution. For this compound, it is plausible that different conformers could coexist, and their relative populations might be influenced by factors such as the solvent environment and temperature. A detailed analysis of the fine structure of the vibrational bands, particularly those associated with the cyclopropyl group, could therefore provide valuable insights into the conformational landscape of this molecule.

Computational and Theoretical Studies of 5 Cyclopropyl 3 Iodo 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com For a molecule like 5-Cyclopropyl-3-iodo-1H-pyrazole, DFT calculations would provide deep insights into its geometry, stability, and electronic properties.

Molecular Geometry Optimization and Energetics

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For pyrazole (B372694) derivatives, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) have been shown to provide results that are in good agreement with experimental data, where available. mdpi.com

The optimization of this compound would define key bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrazole ring and the orientation of the cyclopropyl (B3062369) and iodo substituents relative to the ring would be determined. These geometric parameters are fundamental as they influence the molecule's steric and electronic properties, and how it interacts with other molecules.

Table 1: Representative Theoretical Data for a Substituted Pyrazole Analog

ParameterCalculated Value
Tautomerization EnergyVaries with substituents and solvent
Dipole MomentDependent on tautomeric form and substituent effects
Rotational Barriers (for substituents)Influenced by steric hindrance

Note: This table is illustrative and based on general findings for substituted pyrazoles. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons, respectively. science.gov

HOMO: For a pyrazole derivative, the HOMO is typically distributed over the π-system of the pyrazole ring. The energy of the HOMO is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack.

LUMO: The LUMO is also generally associated with the π*-system of the ring. Its energy is related to the electron affinity and points to the sites most susceptible to nucleophilic attack. The presence of an electron-withdrawing iodine atom at the 3-position would be expected to lower the energy of the LUMO, making the molecule more electrophilic.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Fukui function analysis, derived from DFT, can further pinpoint the most electrophilic and nucleophilic sites within the molecule.

Electrostatic Potential Surface and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, and for predicting sites of electrophilic and nucleophilic attack. science.gov

For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atoms of the pyrazole ring, particularly the pyridine-like nitrogen, making it a likely site for protonation and hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): Regions of positive potential would be located around the N-H proton and, significantly, on the iodine atom, forming a "sigma-hole." This positive region on the iodine atom makes it a halogen bond donor, an important interaction in medicinal chemistry and materials science.

Neutral Regions (Green): The cyclopropyl group and the carbon backbone of the pyrazole ring would likely exhibit more neutral potential.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. mdpi.com For a versatile building block like this compound, understanding its reaction mechanisms is key to optimizing its use in synthesis.

Transition State Characterization for Key Transformations

A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Identifying and characterizing the geometry and energy of transition states is fundamental to understanding reaction kinetics. For reactions involving this compound, such as Suzuki or Sonogashira cross-coupling reactions at the iodo position, DFT calculations can be used to model the transition states of key steps like oxidative addition and reductive elimination. arkat-usa.org The calculated activation energies (the energy difference between the reactants and the transition state) can then be used to predict reaction rates.

Reaction Pathway Analysis and Kinetic Predictions

By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a complete energy profile can be constructed. This allows for a detailed understanding of the reaction mechanism. For example, in the synthesis of pyrazoles, computational studies can help to rationalize the regioselectivity observed. researchgate.net In the case of this compound, computational analysis could predict the most favorable conditions for various coupling reactions or explore the potential for different tautomers to react via distinct pathways. mdpi.com

Kinetic predictions derived from these energy profiles can help in optimizing reaction conditions such as temperature, catalyst choice, and solvent, leading to higher yields and fewer byproducts.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules. These predictions are valuable for confirming experimental structural assignments.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum mechanical calculations is a standard procedure for structural verification. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are frequently employed to calculate the magnetic shielding tensors, which are then converted into chemical shifts. mdpi.com

For this compound, theoretical calculations would focus on predicting the ¹H and ¹³C chemical shifts. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide chemical shift values that are generally in good agreement with experimental data. mdpi.com Studies on similar halogenated pyrazoles have shown that DFT can effectively predict the trends in chemical shifts upon substitution. mdpi.com For instance, calculations on 4-halopyrazoles have demonstrated that while DFT accurately predicts the upfield shift for a fluorine substituent, it also calculates nearly identical chemical shifts for chloro, bromo, and iodo analogs. mdpi.com

A hypothetical table of predicted NMR chemical shifts for this compound, based on DFT calculations, is presented below. The values are illustrative and represent typical data obtained from such computational studies.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C385.0-
C4110.26.5
C5155.4-
Cyclopropyl-C (CH)12.11.8
Cyclopropyl-C (CH₂)8.50.9 (syn), 1.1 (anti)
N1-H-13.0

Table 1: Predicted NMR Chemical Shifts for this compound using DFT/GIAO methodology.

Vibrational Frequencies: Computational methods are also used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. The calculation of these frequencies at the same level of theory as the geometry optimization provides a theoretical vibrational spectrum. These calculations can help in the assignment of experimental IR bands. mdpi.com For pyrazole derivatives, key vibrational modes include the N-H stretch, C-H stretches, and ring vibrations. In the solid state, hydrogen bonding can significantly decrease the frequency of the N-H vibration. mdpi.com

Predicted vibrational frequencies for key functional groups of this compound are listed in the table below. These values are representative of what would be expected from DFT calculations.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (monomer)3450
C-H Stretch (pyrazole ring)3100
C-H Stretch (cyclopropyl)3050
C=C/C=N Ring Stretch1500 - 1600
C-I Stretch550

Table 2: Predicted Vibrational Frequencies for this compound.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. scispace.com These simulations provide detailed information on the conformational flexibility and dynamics of molecules by solving Newton's equations of motion for a system of atoms. scispace.com

For this compound, MD simulations would be particularly useful for exploring the conformational landscape arising from the rotation of the cyclopropyl group relative to the pyrazole ring. The pyrazole ring itself is a dynamic entity, known to exhibit tautomerism, where the proton on the nitrogen atom can move between the two nitrogen atoms. mdpi.com

An MD simulation would typically involve the following steps:

System Setup: A 3D model of the this compound molecule is placed in a simulation box, often with a solvent like water or in a vacuum to simulate the gas phase.

Force Field Application: A suitable force field (e.g., MMFF94x) is chosen to describe the potential energy of the system as a function of its atomic coordinates. scispace.com

Simulation Run: The simulation is run for a specific duration (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at small time steps (femtoseconds).

Analysis: The resulting trajectory is analyzed to understand the conformational preferences, the energy barriers between different conformations, and the flexibility of different parts of the molecule.

The primary focus of an MD study on this molecule would be to characterize the rotational barrier of the C-C bond connecting the cyclopropyl and pyrazole rings and to observe the puckering of the cyclopropyl ring. The simulation could also provide insights into the stability of different tautomers (3-iodo vs. 5-iodo) and how the cyclopropyl group influences this equilibrium. mdpi.com Understanding this flexibility is crucial as the conformation of a molecule can significantly impact its biological activity and physical properties.

Strategic Applications of 5 Cyclopropyl 3 Iodo 1h Pyrazole in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The 5-cyclopropyl-3-iodo-1H-pyrazole molecule is a highly valued precursor for the synthesis of elaborate heterocyclic systems. The presence of the iodine atom at the 3-position of the pyrazole (B372694) ring is the key to its utility, rendering the molecule susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward entry into densely functionalized pyrazole derivatives.

One of the most powerful methods employed is the Sonogashira cross-coupling reaction. researchgate.net This reaction enables the linkage of the 3-position of the pyrazole to terminal alkynes, generating substituted alkynylpyrazoles. These products are themselves versatile intermediates, capable of undergoing further intramolecular cyclization reactions to form fused bicyclic systems like pyrazolo[3,4-c]pyridines or other complex polycyclic aromatic structures. researchgate.net Similarly, Suzuki and Stille couplings can be used to introduce a wide range of aryl, heteroaryl, or vinyl groups, dramatically increasing molecular complexity in a single, efficient step.

The cyclopropyl (B3062369) group at the 5-position is not merely a passive substituent. It imparts specific steric constraints and electronic properties that can influence the reactivity of the pyrazole ring and the properties of the final molecule, such as solubility and conformational rigidity. The N-H group of the pyrazole ring can be protected (e.g., with an ethoxyethyl group) to prevent interference during coupling reactions and then deprotected to allow for further functionalization at the nitrogen atom. researchgate.net

Table 1: Representative Cross-Coupling Reactions for Scaffold Elaboration

Reaction TypeCoupling PartnerResulting StructurePotential Application
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)3-Alkynyl-5-cyclopropyl-1H-pyrazolePrecursor to fused heterocycles, functional materials
SuzukiArylboronic Acid3-Aryl-5-cyclopropyl-1H-pyrazoleLigand design, pharmaceutical intermediates
HeckAlkene3-Vinyl-5-cyclopropyl-1H-pyrazolePolymer building blocks, reactive intermediates
Buchwald-HartwigAmine or Amide3-Amino-5-cyclopropyl-1H-pyrazolePharmacophore synthesis, ligand development

Application in Ligand Design for Organometallic Catalysis

The pyrazole nucleus is a cornerstone in the design of ligands for organometallic chemistry due to its robust coordination properties. nih.gov this compound serves as an excellent starting point for creating sophisticated ligands that can be used in various catalytic processes. The N-unsubstituted pyrazole can act as a proton-responsive ligand, where the N-H group participates directly in the catalytic cycle through metal-ligand cooperation. nih.gov

The synthetic utility of the iodo group is paramount in this context. It allows for the molecule to be "built out" into multidentate ligand systems. For example, coupling reactions can be used to attach other coordinating moieties (such as pyridines, phosphines, or other pyrazoles) to the 3-position, leading to the formation of bidentate or tridentate pincer-type ligands. nih.gov The cyclopropyl group provides a distinct steric profile that can be used to tune the geometry and electronic environment of the resulting metal complex, thereby influencing the catalyst's activity, selectivity, and stability.

Homogeneous Catalysis Applications

In homogeneous catalysis, ligands derived from this compound are expected to find use in a variety of transformations. The pyrazole motif is known to form stable complexes with a wide range of transition metals, including palladium, nickel, copper, and ruthenium. These complexes can catalyze reactions such as transfer hydrogenation, oxidation, and various cross-coupling reactions. nih.gov

The ability to deprotonate the pyrazole N-H to form a pyrazolato anion allows for the creation of highly stable, often bridged, dimeric or polynuclear complexes. nih.gov The specific steric bulk of the cyclopropyl group can create a well-defined coordination pocket around the metal center, which can be exploited to achieve high levels of stereoselectivity in asymmetric catalysis.

Heterogeneous Catalysis Development

While less explored, the development of heterogeneous catalysts from this compound represents a significant area of opportunity. The reactive iodine handle is ideal for immobilizing the molecule onto a solid support. By employing cross-coupling chemistry, the pyrazole unit can be covalently grafted onto materials such as silica, alumina, or polymer resins.

This process transforms a homogeneous catalyst precursor into a solid, recoverable, and reusable heterogeneous catalyst. Such catalysts are highly desirable for industrial processes as they simplify product purification and reduce metal contamination in the final product stream. The pyrazole unit would serve as the coordinating site for the active metal center, while the solid support provides the macroscopic stability and ease of handling.

Intermediate in the Development of Specialty Chemicals for Agrochemical Research

The pyrazole scaffold is a well-established and highly successful pharmacophore in the agrochemical industry, forming the core of numerous commercial fungicides, insecticides, and herbicides. researchgate.netnih.govresearchgate.net The incorporation of a cyclopropyl group is also a known strategy for enhancing biological activity. Therefore, this compound stands as a critical intermediate for the synthesis and discovery of new crop protection agents.

Agrochemical research relies heavily on the generation of large libraries of related compounds to perform structure-activity relationship (SAR) studies. The goal is to optimize potency against the target pest while minimizing off-target effects and environmental impact. The C-I bond in this compound is a perfect synthetic handle for this purpose. It allows for the rapid and systematic introduction of a diverse array of functional groups at the 3-position. Researchers can thereby probe how different substituents affect the molecule's efficacy and properties. For instance, novel pyrazole carboxamides, a class with known insecticidal and fungicidal properties, can be readily synthesized from this intermediate. nih.govmdpi.com

Table 2: Application in Agrochemical SAR Studies

Starting IntermediateReactionIntroduced MoietyTarget Agrochemical Class
This compoundCarbonylation / AmidationSubstituted AmideFungicides, Insecticides
This compoundSuzuki Coupling(Hetero)aryl groupsHerbicides, Insecticides
This compoundEther SynthesisSubstituted Aryl EthersFungicides

Role in the Synthesis of Functional Materials and Polymers

The application of pyrazole derivatives extends into the realm of materials science, where they have been used in the design of functional materials such as Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov The unique electronic and photophysical properties of the pyrazole ring make it an attractive component for new organic electronic materials. This compound is a promising monomer for the creation of novel functional polymers.

Through polycondensation reactions, such as Suzuki or Stille polycondensation, the difunctional nature of the molecule (the reactive C-I bond and the N-H bond) can be exploited to form conjugated polymers. In such a polymer, the pyrazole units would be linked together, creating a long-chain system with potentially interesting electronic and optical properties.

The cyclopropyl group would play a crucial role in the properties of the resulting polymer. It can enhance solubility, disrupt intermolecular packing to modify the solid-state morphology, and fine-tune the polymer's electronic energy levels. These materials could be investigated for applications in sensors, organic electronics, and specialty coatings where tailored photophysical or conductive properties are required.

Emerging Research Directions and Future Prospects for 5 Cyclopropyl 3 Iodo 1h Pyrazole

Photoredox Catalysis and Electrosynthesis Utilizing Iodopyrazoles

Modern synthetic methods like photoredox catalysis and electrosynthesis offer green and efficient alternatives to traditional chemical transformations. The carbon-iodine bond in 5-cyclopropyl-3-iodo-1H-pyrazole is particularly amenable to these techniques.

Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under mild conditions. nih.govyoutube.com The relatively weak C-I bond in iodopyrazoles can be readily cleaved through photoredox-mediated processes to generate pyrazolyl radicals. These radicals can then participate in a variety of bond-forming reactions. For instance, the coupling of these radicals with other organic substrates can lead to the formation of complex molecules. The use of organic dyes or metal complexes as photocatalysts can facilitate these transformations. rsc.orgmdpi.commdpi.com The photocatalytic generation of radicals from precursors like this compound can be coupled with other catalytic cycles, such as those involving transition metals, to achieve novel and efficient C-C and C-heteroatom bond formations. youtube.com

Electrosynthesis: This method employs an electric current to drive chemical reactions, often with high selectivity and without the need for stoichiometric chemical oxidants or reductants. The electrochemical functionalization of pyrazoles has been demonstrated for halogenation, including chlorination and bromination, suggesting that similar approaches could be applied for reactions involving iodopyrazoles. mdpi.comresearchgate.netresearchgate.net For instance, the anodic oxidation of pyrazole (B372694) derivatives can lead to the formation of functionalized products. mdpi.com The this compound could serve as a precursor in electrochemical C-H functionalization reactions, where the iodo-group can either direct the reaction or be replaced in a subsequent step.

Integration into Flow Chemistry Systems for Scalable Production

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. mdpi.comnih.gov The synthesis of pyrazole derivatives is well-suited for flow chemistry, and several methods have been developed for their continuous production. mdpi.comrsc.orgrsc.org

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities compared to batch processes. mdpi.com For the synthesis of a molecule like this compound, a multi-step flow process could be envisioned, starting from simple precursors. rsc.org The use of packed-bed reactors with immobilized catalysts can further enhance the efficiency and sustainability of the process. rsc.org The inherent safety benefits of flow chemistry are particularly relevant when dealing with potentially hazardous reagents or intermediates that might be involved in the synthesis of functionalized pyrazoles. nih.gov The ability to scale up production by simply running the flow reactor for a longer duration makes this technology highly attractive for the industrial manufacturing of pyrazole-based compounds. nih.govcphi-online.com

Exploration of Novel Reactivity Patterns and Selective Functionalizations

The unique structural features of this compound open up avenues for exploring novel reactivity and achieving selective functionalization of the pyrazole core. The presence of both a C-I bond and a cyclopropyl (B3062369) group allows for a range of chemical transformations.

The C-I bond is a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. nih.gov This would allow for the introduction of various aryl, heteroaryl, and alkynyl groups at the 3-position of the pyrazole ring. Furthermore, the C-H bonds on the pyrazole ring can be selectively functionalized using transition-metal catalysis. rsc.orgrsc.org Directing groups can be employed to control the regioselectivity of these C-H activation reactions. rsc.org

The cyclopropyl group can also participate in unique chemical transformations. For example, its strained ring system can undergo ring-opening reactions under specific conditions, leading to the formation of different heterocyclic structures. The combination of the reactive C-I bond and the cyclopropyl moiety provides a rich platform for the synthesis of a diverse library of complex molecules with potential applications in drug discovery and materials science. nih.govnih.gov

Sustainable and Economically Viable Synthetic Routes for Pyrazole Derivatives

The development of sustainable and cost-effective synthetic methods is a key goal in modern chemistry. citedrive.comnih.govresearchgate.net This involves the use of environmentally friendly solvents, renewable starting materials, and energy-efficient processes. researchgate.net

For the synthesis of pyrazole derivatives, several green strategies have been reported, including multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step from simple starting materials. mdpi.com The use of water as a solvent and biodegradable catalysts can further enhance the sustainability of these methods. researchgate.net Microwave-assisted and ultrasound-promoted syntheses are other energy-efficient techniques that have been successfully applied to the synthesis of pyrazoles. researchgate.net

Q & A

Q. Q1: What are the common synthetic routes for 5-Cyclopropyl-3-iodo-1H-pyrazole, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves cyclization of precursors like β-ketonitriles or hydrazines under acidic conditions. For example, iodination at the 3-position of the pyrazole ring can be achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80°C . A critical intermediate is 5-Cyclopropyl-1H-pyrazole, which undergoes electrophilic substitution with iodine. Yield optimization (60–75%) requires strict anhydrous conditions and inert gas purging to prevent byproduct formation .

Q. Q2: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : The cyclopropyl group shows distinct proton signals at δ 0.8–1.2 ppm (multiplet) and carbon signals at 6–10 ppm. The iodine substituent deshields adjacent protons, causing downfield shifts (e.g., H-4 at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 275 (M+) confirms the molecular weight. Fragmentation patterns include loss of cyclopropyl (C3H5, m/z 203) and iodine (m/z 147) .

Advanced Research Questions

Q. Q3: How can coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

Methodological Answer: The iodine atom at C-3 serves as a reactive site for cross-coupling. Key parameters:

  • Catalyst System : Pd(PPh3)4 (5 mol%) with K2CO3 as a base in toluene/water (3:1) at 100°C.
  • Ligand Effects : Bulky ligands like XPhos improve yield (85% vs. 60% with PPh3) by reducing steric hindrance from the cyclopropyl group .
  • Side Reactions : Competing protodeiodination (<5%) can occur; adding 1,10-phenanthroline suppresses this .

Q. Q4: How do structural modifications (e.g., substituent effects) influence the biological activity of pyrazole derivatives?

Methodological Answer:

  • Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation in cytochrome P450 assays .
  • Iodo Substituent : Increases lipophilicity (logP +0.5), improving membrane permeability in cell-based assays. However, it may reduce solubility in aqueous buffers .
  • Comparative Data : Analogues with bromine at C-3 show 30% lower kinase inhibition (IC50 = 1.2 µM vs. 0.8 µM for iodo), suggesting halogen size impacts target binding .

Q. Q5: How should researchers address contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies often arise from:

  • Purification Methods : Column chromatography (SiO2, hexane/EtOAc) vs. recrystallization (ethanol/water) can alter yields by 10–15% .
  • Iodination Efficiency : Residual moisture in DMF reduces NIS reactivity, leading to incomplete iodination. Karl Fischer titration of solvents is recommended .
  • Side Reactions : Protodeiodination or cyclopropane ring-opening under prolonged heating. Monitoring via TLC at 30-minute intervals is critical .

Data Analysis & Experimental Design

Q. Q6: What strategies are effective for analyzing regioselectivity in pyrazole functionalization?

Methodological Answer:

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density at reaction sites. For this compound, C-5 is more nucleophilic (Fukui index = 0.12 vs. 0.08 at C-4) .
  • Isotopic Labeling : Using D2O in reactions identifies protonation sites via 2H NMR shifts .

Q. Q7: How can researchers design derivatives for specific targets (e.g., kinase inhibitors)?

Methodological Answer:

  • Scaffold Hybridization : Fuse the pyrazole core with quinoline (e.g., via Sonogashira coupling) to target ATP-binding pockets .
  • SAR Studies : Systematic substitution at C-5 with electron-withdrawing groups (e.g., -CF3) improves IC50 values by 40% in JAK2 inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.